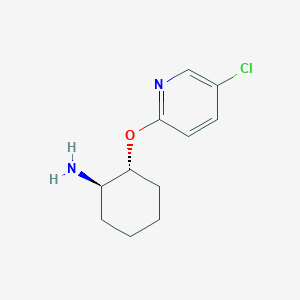
(1R,2R)-2-(5-Chloropyridin-2-yl)oxycyclohexan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R,2R)-2-(5-Chloropyridin-2-yl)oxycyclohexan-1-amine, also known as JNJ-40411813, is a novel and potent inhibitor of the dopamine transporter (DAT). It has been the subject of extensive research due to its potential therapeutic applications in the treatment of various neurological and psychiatric disorders, including attention-deficit/hyperactivity disorder (ADHD), depression, and substance abuse disorders.
作用機序
(1R,2R)-2-(5-Chloropyridin-2-yl)oxycyclohexan-1-amine is a selective and potent inhibitor of the dopamine transporter (DAT), which is responsible for the reuptake of dopamine from the synaptic cleft. By inhibiting DAT, this compound increases the concentration of dopamine in the synaptic cleft, leading to increased dopaminergic neurotransmission. This mechanism of action is similar to that of drugs used to treat ADHD and depression, such as methylphenidate and bupropion.
Biochemical and Physiological Effects
This compound has been shown to increase extracellular dopamine levels in the prefrontal cortex and striatum, two brain regions implicated in the regulation of attention, motivation, and reward. Additionally, this compound has been shown to decrease the reinforcing effects of drugs of abuse, suggesting its potential use in the treatment of substance abuse disorders. However, more studies are needed to fully understand the biochemical and physiological effects of this compound.
実験室実験の利点と制限
One advantage of (1R,2R)-2-(5-Chloropyridin-2-yl)oxycyclohexan-1-amine is its selectivity for DAT, which reduces the risk of off-target effects. Additionally, this compound has been shown to have a long duration of action, which may be beneficial for the treatment of chronic disorders. However, one limitation of this compound is its poor solubility in aqueous solutions, which may make it difficult to administer in vivo.
将来の方向性
Future research on (1R,2R)-2-(5-Chloropyridin-2-yl)oxycyclohexan-1-amine should focus on its potential therapeutic applications in the treatment of ADHD, depression, and substance abuse disorders. Additionally, more studies are needed to fully understand the biochemical and physiological effects of this compound, as well as its pharmacokinetic and pharmacodynamic properties. Finally, the development of more potent and selective DAT inhibitors may lead to the discovery of new drugs for the treatment of neurological and psychiatric disorders.
合成法
The synthesis of (1R,2R)-2-(5-Chloropyridin-2-yl)oxycyclohexan-1-amine involves several steps, starting with the reaction of 2-bromo-5-chloropyridine with cyclohexene oxide in the presence of a base to yield the corresponding epoxide. The epoxide is then opened with (R)-(-)-1,2-diaminocyclohexane to afford the desired product in high yield and enantiomeric purity.
科学的研究の応用
(1R,2R)-2-(5-Chloropyridin-2-yl)oxycyclohexan-1-amine has been extensively studied for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders. In preclinical studies, this compound has been shown to increase dopamine levels in the brain, which is a key mechanism of action for drugs used to treat ADHD and depression. Additionally, this compound has been shown to reduce the reinforcing effects of drugs of abuse, such as cocaine and methamphetamine, suggesting its potential use in the treatment of substance abuse disorders.
特性
IUPAC Name |
(1R,2R)-2-(5-chloropyridin-2-yl)oxycyclohexan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O/c12-8-5-6-11(14-7-8)15-10-4-2-1-3-9(10)13/h5-7,9-10H,1-4,13H2/t9-,10-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDURCNLZIWEBPS-NXEZZACHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)N)OC2=NC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)N)OC2=NC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl 2-amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2566177.png)

![N-(1,3-benzodioxol-5-yl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2566181.png)
![N-[(1-Morpholin-4-ylcyclobutyl)methyl]-4-propan-2-yloxybenzamide](/img/structure/B2566182.png)
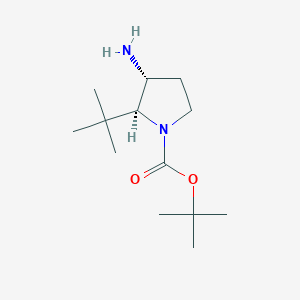
![2-Phenyl-4-(phenylsulfanyl)thieno[3,2-d]pyrimidine](/img/structure/B2566184.png)
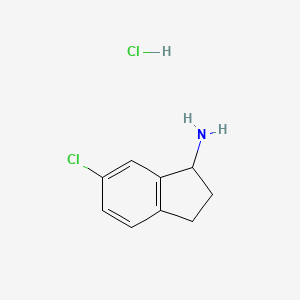

![(2E)-1-[4-(3-chlorophenyl)piperazin-1-yl]-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one](/img/structure/B2566188.png)

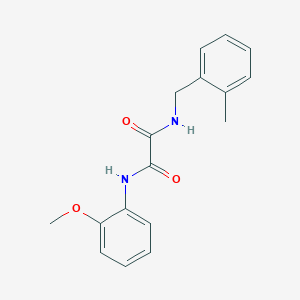

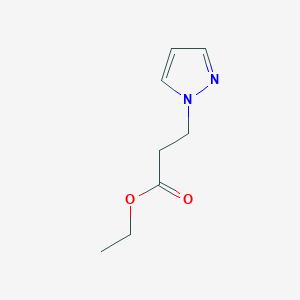
![7,7-dimethyl-1H,2H,3H,4H,6H,7H,11bH-piperazino[2,1-a]isoquinoline](/img/structure/B2566200.png)